
Potassium;hydron;difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;hydron;difluoride, also known as potassium bifluoride, is an inorganic compound with the chemical formula K[HF2]. It consists of a potassium cation (K+) and a bifluoride anion ([HF2]−). This colorless salt is known for its use as an etchant for glass and its role in the industrial production of fluorine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;hydron;difluoride can be synthesized by reacting potassium hydroxide (KOH) with hydrofluoric acid (HF). The reaction proceeds as follows: [ \text{KOH} + 2\text{HF} \rightarrow \text{K[HF2]} + \text{H2O} ] This reaction involves dissolving potassium hydroxide in water, followed by the addition of hydrofluoric acid. The resulting solution is then filtered, acidified with additional hydrofluoric acid, and cooled to crystallize the product .
Industrial Production Methods
In industrial settings, this compound is produced by the same reaction between potassium hydroxide and hydrofluoric acid. The process involves careful control of pH and temperature to ensure high purity and yield. The product is then dried and packaged for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;hydron;difluoride undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to produce potassium fluoride (KF) and hydrogen fluoride (HF). [ \text{K[HF2]} \rightarrow \text{KF} + \text{HF} ]
Fluorination: It acts as a fluorinating agent, particularly in the ring-opening reactions of epoxides and cyclopropanes.
Common Reagents and Conditions
Common reagents used with this compound include hydrofluoric acid and various organic substrates. The reactions typically occur under controlled temperatures and in the presence of solvents like water or ethanol .
Major Products
The major products formed from reactions involving this compound include potassium fluoride, hydrogen fluoride, and various fluorinated organic compounds .
Applications De Recherche Scientifique
Potassium;hydron;difluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium;hydron;difluoride primarily involves its ability to release fluoride ions (F−) upon decomposition. These fluoride ions can then participate in various chemical reactions, such as nucleophilic substitution and fluorination . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium bifluoride (Na[HF2]): Similar in structure and function, used as an etchant and in cleaning products.
Ammonium bifluoride (NH4[HF2]): Also used as an etchant and in industrial cleaning.
Uniqueness
Potassium;hydron;difluoride is unique due to its specific reactivity and stability compared to other bifluorides. Its ability to act as a strong fluorinating agent and its role in the production of elemental fluorine highlight its importance in both research and industrial applications .
Propriétés
Formule moléculaire |
F2HK |
|---|---|
Poids moléculaire |
78.1031 g/mol |
Nom IUPAC |
potassium;hydron;difluoride |
InChI |
InChI=1S/2FH.K/h2*1H;/q;;+1/p-1 |
Clé InChI |
VBKNTGMWIPUCRF-UHFFFAOYSA-M |
SMILES canonique |
[H+].[F-].[F-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


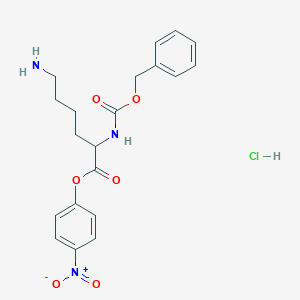
![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)
![3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B15285929.png)
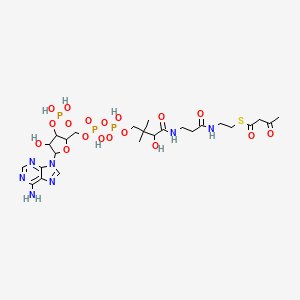
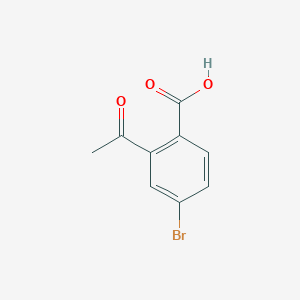
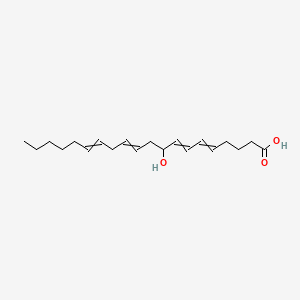
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
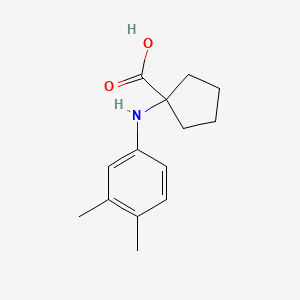
![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)
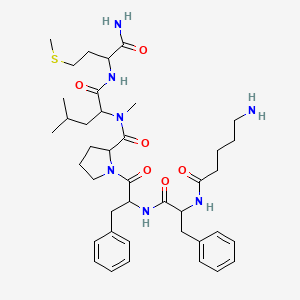
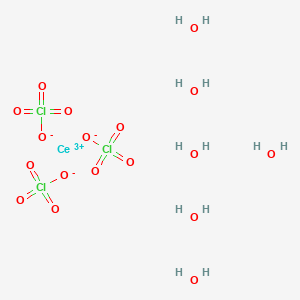
![2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate](/img/structure/B15286017.png)
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
